![molecular formula C10H13BO4 B13600211 [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxycarbonyl and dimethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with methyl chloroformate under suitable conditions. The reaction is usually carried out in an inert atmosphere, using basic conditions and an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used, often in aqueous or organic solvents.
Major Products Formed
科学研究应用
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or ligand in various chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Biological Applications: It is explored for its potential in drug delivery and as a sensor for detecting biological molecules.
作用机制
The mechanism of action of [3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
相似化合物的比较
Similar Compounds
[3-Methoxycarbonylphenyl]boronic acid: Similar in structure but lacks the dimethyl groups.
[3,5-Bis(methoxycarbonyl)phenyl]boronic acid: Contains two methoxycarbonyl groups instead of one.
[3-Methoxycarbonyl-5-nitrophenyl]boronic acid: Contains a nitro group, which alters its reactivity and applications.
Uniqueness
[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronic acid is unique due to the presence of both methoxycarbonyl and dimethyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specific organic molecules and materials.
属性
分子式 |
C10H13BO4 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC 名称 |
(3-methoxycarbonyl-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-6-4-5-8(11(13)14)7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
InChI 键 |
NHISKKAZMUCEDE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)C)C(=O)OC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


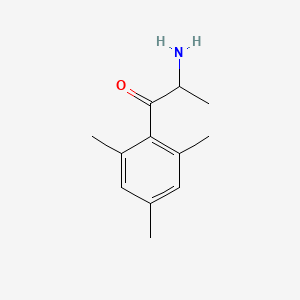
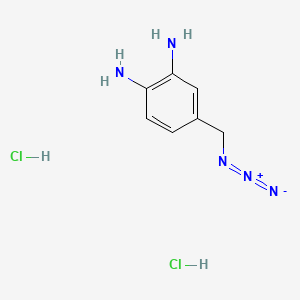

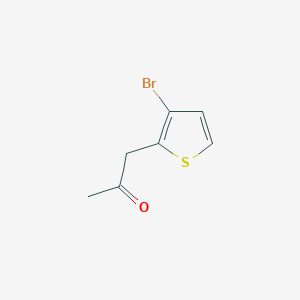
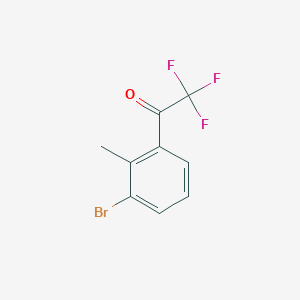
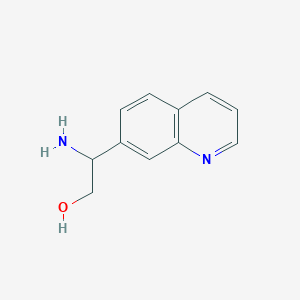






![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)

